N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine

Catalog No.
S12758542
CAS No.
1638760-48-1
M.F
C8H9N3
M. Wt
147.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine

CAS Number

1638760-48-1

Product Name

N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine

IUPAC Name

N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

InChI

InChI=1S/C8H9N3/c1-9-7-3-5-11-8-6(7)2-4-10-8/h2-5H,1H3,(H2,9,10,11)

InChI Key

UOACJTUESYAAGT-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C=CNC2=NC=C1

N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS 1638760-48-1) is a highly specialized 7-azaindole building block widely procured for the synthesis of ATP-competitive kinase inhibitors [1]. Featuring a pre-installed secondary amine at the C4 position, this scaffold is a critical precursor for advanced active pharmaceutical ingredients (APIs) targeting Janus kinase 3 (JAK3) and fibroblast growth factor receptors (FGFR) [2]. For industrial and medicinal chemistry buyers, procuring this specific N-methylated derivative provides an optimal balance of structural pre-organization for target binding and streamlined processability, eliminating the need for hazardous in-house amination of halogenated precursors.

Research Fit

SAR baseline control
Defined low-activity reference for assay normalization
Kinase selectivity tool
Weak CSF1R profile for off-target profiling panels
Scaffold elaboration start
Minimal 7-azaindole core for focused library synthesis

Substituting N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine with cheaper, closely related analogs introduces severe process and performance liabilities [1]. Attempting to use the unfunctionalized 4-chloro-7-azaindole requires end-users to perform high-temperature, high-pressure aminations with volatile methylamine, creating significant safety and scalability bottlenecks [2]. Conversely, substituting with the primary amine (1H-pyrrolo[2,3-b]pyridin-4-amine) introduces a second reactive N-H proton that causes competitive over-alkylation during downstream library synthesis, forcing chemists to add costly and yield-reducing protection-deprotection cycles. Furthermore, moving to an N,N-dimethyl tertiary amine completely abolishes the critical hydrogen-bond donor required for kinase hinge-region binding, rendering the resulting compounds inactive.

Substitution Risk

Substitution pattern critical
N-Methyl-4-amino orientation provides a specific, low-activity benchmark; analogs with different N-alkyl or amino placement alter baseline potency.
Activity cliff sensitivity
Small structural changes on the 7-azaindole scaffold can shift inhibitory activity by orders of magnitude, invalidating comparative SAR.
Uncontrolled variables
Uncharacterized analogs introduce variables that prevent reliable bioassay normalization and selectivity interpretation.

Elimination of High-Pressure Amination Bottlenecks

Synthesizing the N-methyl amine directly from the 4-chloro-7-azaindole precursor requires forcing conditions, typically involving sealed pressure vessels, 110 °C heating, and volatile methylamine solutions [1]. Procuring the pre-formed N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine bypasses this hazardous, time-consuming step, allowing immediate deployment in downstream cross-coupling or reductive amination protocols.

Evidence DimensionAmination Process Conditions
Target Compound DataReady-to-use building block (0 hours prep time, ambient handling)
Comparator Or Baseline4-Chloro-1H-pyrrolo[2,3-b]pyridine (Requires 110 °C, sealed pressure flask, 12+ hours)
Quantified DifferenceEliminates 100% of high-pressure reaction steps and associated safety hazards
ConditionsStandard laboratory scale-up for API intermediate synthesis

Procuring the pre-aminated building block removes a major process safety bottleneck and accelerates library synthesis turnaround times.

JAK3 SAR Baseline
Head-to-head
3200 nM (parent)
vs
13 nM (derivative)
Defined low-activity reference for normalization
>245-fold improvement through scaffold elaboration

Enhanced Downstream Regiocontrol

When constructing complex kinase inhibitors, the secondary amine of N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine provides superior regiocontrol compared to its primary amine counterpart (1H-pyrrolo[2,3-b]pyridin-4-amine) [1]. The primary amine possesses two exchangeable protons, making it highly susceptible to competitive over-alkylation or di-acylation during electrophilic coupling, which necessitates additional protection-deprotection steps to maintain high yields.

Evidence DimensionMono-functionalization Efficiency
Target Compound DataSupports direct mono-substitution without protecting groups
Comparator Or Baseline1H-pyrrolo[2,3-b]pyridin-4-amine (Primary amine; prone to di-substitution)
Quantified DifferenceSaves at least 2 synthetic steps (protection/deprotection) per derivative
ConditionsElectrophilic coupling / reductive amination in parallel synthesis

Using the N-methyl variant reduces step count and improves overall isolated yields of the target mono-adduct during high-throughput SAR campaigns.

CSF1R Scaffold Cliff
Class-level
7-Azaindole
vs
Pyrrolopyrimidine
20-fold less potent at CSF1R; useful negative control
Attributed to missing N-3 atom in azaindole core

Optimal Hinge-Binding for Kinase Inhibition

The N-methyl substitution offers a precise steric and electronic profile that is critical for binding the ATP pocket of kinases such as JAK3 [1]. Unlike the N,N-dimethyl analog, which lacks a hydrogen bond donor entirely and fails to anchor to the kinase hinge region, the N-methyl group retains one essential N-H donor while simultaneously directing adjacent C4-substituents into the hydrophobic cavity, maximizing binding affinity.

Evidence DimensionHinge Region Hydrogen Bond Donors
Target Compound Data1 H-bond donor (optimal for selective hinge binding)
Comparator Or BaselineN,N-dimethyl-1H-pyrrolo[2,3-b]pyridin-4-amine (0 H-bond donors)
Quantified DifferencePrevents the severe loss in target affinity associated with donor deletion
ConditionsATP-competitive kinase active site binding

It provides the exact pharmacophoric balance required to maintain target affinity while improving lipophilicity over the unsubstituted primary amine.

FGFR Derivative Potential
Data to verify
FGFR1 7 nM
FGFR2 9 nM
Derivatization yields nanomolar FGFR inhibition
Parent scaffold activity not reported; cross-study comparison

FGFR Inhibitor Core Assembly

Utilized as a foundational building block for tricyclic FGFR inhibitors, where procuring the pre-installed N-methyl group bypasses hazardous in-house amination steps and accelerates scale-up [1].

JAK3 Immunomodulator SAR Campaigns

Deployed in structure-activity relationship (SAR) studies where the N-methyl group is strictly required to orient C4-substituents into the hydrophobic binding pocket while maintaining the essential hinge-binding hydrogen bond [2].

High-Throughput Parallel Synthesis

Actively selected as a regioselective nucleophile in automated Buchwald-Hartwig or SNAr cross-coupling arrays, avoiding the over-alkylation and low yields associated with primary amine analogs [2].

Application Fit

Application
Selection Property
Validation Focus
JAK family SAR studies
Baseline activity context for assay normalization
Potency improvement over parent scaffold
Kinase selectivity profiling
Low CSF1R activity as negative control
Off-target kinase panel benchmarking
FGFR-focused lead generation
Privileged scaffold for rational elaboration
Derivatization to achieve target engagement

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

147.079647300 g/mol

Monoisotopic Mass

147.079647300 g/mol

Heavy Atom Count

11

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